1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
Description
This compound is a fluorinated piperidine dicarboxylate derivative featuring a tert-butyl ester at position 1 and a methyl ester at position 4. Its stereochemistry, (3S,4R), and the fluorine substituent at position 3 distinguish it from related analogs. Fluorine’s electronegativity and small atomic radius influence electronic and steric properties, making this compound valuable in medicinal chemistry for modulating bioavailability and metabolic stability.
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
YUFJCQYJBJXLJH-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of Piperidine Nitrogen and Carboxyl Groups
Step 1: Boc Protection
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride), sodium carbonate, or triethylamine.
- Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), or water.
- Conditions : 0–25°C, 1–24 hours.
- Yield : 93–100%.
Methyl 4-oxopiperidine-3-carboxylate + Boc anhydride → 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Mechanism : The Boc group protects the piperidine nitrogen, while the methyl ester remains intact.
Fluorination at the 3-Position
Step 2: Stereoselective Fluorination
- Reagents : Fluorinating agents (e.g., DAST, Deoxo-Fluor) or catalytic hydrogenation with fluorinated precursors.
- Stereochemical Control : Chiral catalysts or substrate-directed induction ensures the (3S,4R) configuration.
- Substrate : 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
- Fluorination : DAST in DCM at −78°C to 0°C.
- Outcome : Conversion of the 3-keto group to a fluorine atom with retention of configuration.
Optimization of Reaction Conditions
Key variables impacting yield and purity include solvent choice, base strength, and temperature.
Comparative Analysis of Protection Steps
| Condition | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Boc protection | THF/water | Sodium carbonate | 0°C → RT | 93% | |
| Boc protection | DCM | Triethylamine | RT | 76% | |
| Methyl ester retention | DCM/MeOH | DMAP | RT | 99% |
- THF/water systems favor higher yields due to improved solubility of intermediates.
Stereochemical Resolution and Final Product Isolation
Diastereomer Separation
- Chromatography : Silica gel chromatography with EtOAc/hexane gradients resolves (3S,4R) and (3R,4S) diastereomers.
- Crystallization : Recrystallization from ethanol/water enhances enantiomeric purity (>99% ee).
Characterization Data
- NMR : Distinct signals for tert-butyl (δ 1.48 ppm) and methyl ester (δ 3.77 ppm).
- Mass Spectrometry : [M+H]+ = 261.29.
Challenges and Mitigation Strategies
- Hydrolysis Risk : The methyl ester is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and controlled pH minimizes degradation.
- Stereochemical Drift : Low-temperature fluorination (−78°C) prevents racemization.
Applications and Derivatives
This compound serves as a precursor for:
- Pharmaceutical intermediates : Antiviral and anticancer agents.
- Enzyme inhibitors : Selective PDE4 and kinase inhibitors.
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes selective hydrolysis of its ester groups under controlled conditions:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis (tert-butyl ester) | 6M HCl, reflux, 6–8 hours | (3S,4R)-3-fluoro-4-(methoxycarbonyl)piperidine-1-carboxylic acid | |
| Basic hydrolysis (methyl ester) | 2M NaOH, 50°C, 4 hours | (3S,4R)-3-fluoro-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
-
Mechanistic Insight : Acidic conditions preferentially cleave the tert-butyl ester via protonation of the carbonyl oxygen, while basic conditions target the methyl ester through nucleophilic attack by hydroxide ions.
Nucleophilic Substitution at Fluorine
The fluorine atom at C3 participates in stereospecific substitution reactions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hours | (3S,4R)-3-methoxy derivative | 72% | |
| Benzylamine | EtOH, reflux, 24 hours | (3S,4R)-3-(benzylamino)piperidine-1,4-dicarboxylate | 58% |
-
Steric Effects : The (3S,4R) configuration directs nucleophilic attack to the axial position due to chair-conformation preferences in the piperidine ring.
Hydrogenolysis of the tert-Butyl Group
The tert-butoxycarbonyl (Boc) group is cleaved under hydrogenolytic conditions:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | (3S,4R)-3-fluoro-4-(methoxycarbonyl)piperidine | 89% |
-
Applications : This reaction is critical for generating free amines in drug intermediate synthesis .
Ring-Opening Reactions
Under strong acidic conditions (e.g., HBr/AcOH), the piperidine ring undergoes cleavage:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HBr (48%) | AcOH, 100°C, 24 hours | Open-chain dibromo derivative |
-
Limitation : This reaction is non-selective and rarely utilized in synthetic workflows.
Functional Group Interconversion
The methyl ester can be transesterified:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux, 8 hours | Ethyl ester analog | 65% |
Comparative Reactivity Table
| Reaction Type | Rate | Steric Influence | Electronic Influence |
|---|---|---|---|
| Fluorine substitution | Moderate | High (axial preference) | Polarizes C–F bond |
| Boc deprotection | Fast | Low | Electron-withdrawing ester |
| Ester hydrolysis | Slow | Moderate | Adjacent fluorine |
Key Research Findings
-
Stereochemical Retention : Substitutions at C3 proceed with >95% retention of configuration due to the rigid piperidine chair conformation.
-
Fluorine as a Directing Group : The C3 fluorine enhances electrophilicity at C4, enabling site-selective modifications.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
This compound’s reactivity profile makes it a versatile intermediate in pharmaceuticals, particularly for kinase inhibitors and protease modulators . Its synthetic utility is amplified by the orthogonal reactivity of its ester groups and the strategic placement of the fluorine atom.
Scientific Research Applications
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The ester groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Substituent Variations at Position 3
- Hydroxyl vs. Fluorine :
- Molecular formula: C₁₃H₂₃NO₅; MW 273.32.
- The hydroxyl group at position 3 introduces hydrogen-bonding capacity, increasing hydrophilicity compared to the fluorine-substituted target compound. This affects solubility and interactions with biological targets.
- Amino Group: 1-O-tert-butyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate ():
- Molecular formula: C₁₂H₂₂N₂O₄; MW 258.31.
- The amino group at position 4 introduces basicity, influencing pH-dependent solubility and reactivity in nucleophilic reactions, unlike the non-basic fluorine substituent .
Substituent Variations at Position 4
- Trifluoromethylphenyl Group :
- Molecular formula: C₂₀H₂₄F₃NO₄; MW 423.41.
The bulky trifluoromethylphenyl group increases hydrophobicity and steric hindrance, reducing rotational freedom compared to the simpler methyl ester in the target compound .
Ethyl Group :
- Molecular formula: C₁₄H₂₅NO₄; MW 271.35.
- The ethyl substituent at position 4 adds steric bulk without electronegative effects, altering conformational preferences in synthesis .
Stereochemical and Functional Group Comparisons
(3S,4R) vs. (3S,4S) Configuration :
Chlorosulfonyl Group :
- Molecular formula: C₁₂H₂₀ClNO₆S; MW 341.81.
- The chlorosulfonyl group is a strong electron-withdrawing moiety, enhancing reactivity in substitution reactions compared to the fluorine substituent .
Data Table: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-<em>O</em>-tert-butyl 4-<em>O</em>-methyl (3<em>S</em>,4<em>R</em>)-3-fluoropiperidine-1,4-dicarboxylate, and how does fluorination impact reaction efficiency?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Use of lithium diisopropylamide (LDA) in THF/hexane at −78°C for deprotonation .
- Step 2 : Introduction of fluorine via electrophilic fluorinating agents under controlled conditions (e.g., −78°C to −71°C) to preserve stereochemistry .
- Step 3 : Protection/deprotection cycles (e.g., tert-butyl and methyl ester groups) using K2CO3 or Cs2CO3 in acetonitrile or DMF .
- Fluorination Impact : Fluorine’s electronegativity stabilizes intermediates but may reduce yields due to steric hindrance. Optimize molar ratios (e.g., 1:1.2 substrate:fluorinating agent) .
Q. How is the stereochemical integrity of the (3<em>S</em>,4<em>R</em>) configuration validated during synthesis?
- Analytical Techniques :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
- <sup>19</sup>F NMR : Monitor fluorinated intermediates; chemical shifts (δ) for (3<em>S</em>,4<em>R</em>) typically appear at −210 to −215 ppm .
- X-ray Crystallography : Confirm absolute configuration using single crystals grown via slow evaporation (e.g., ethyl acetate/hexane mixtures) .
Advanced Research Questions
Q. What catalytic systems enhance the coupling of tert-butyl and methyl ester groups in piperidine derivatives?
- Catalysts :
- Pd(OAc)2/XPhos : Effective for Suzuki-Miyaura couplings (yields >90%) under inert atmospheres (40–100°C) .
- Cs2CO3 : Facilitates nucleophilic substitutions in DMF at 100°C (e.g., iodomethyl intermediates, 89% yield) .
- Contradictions : Lower yields (19–34%) occur with K2CO3 due to incomplete deprotection; replace with Cs2CO3 for improved efficiency .
Q. How does the 3-fluoro substituent influence the compound’s interaction with oxidoreductases or other biological targets?
- Mechanistic Insights :
- The 3-fluoro group increases electrophilicity, enhancing binding to NAD<sup>+</sup>-dependent enzymes (e.g., oxidoreductases EC 1.3.1.53) .
- Kinetic Studies : Fluorine’s inductive effect lowers activation energy (ΔG<sup>‡</sup>) by 2–3 kcal/mol in oxidation reactions, measured via stopped-flow spectroscopy .
Q. What strategies resolve discrepancies in stereochemical outcomes during scale-up synthesis?
- Troubleshooting :
- Temperature Control : Maintain strict cryogenic conditions (−78°C) during fluorination to prevent racemization .
- Additives : Use crown ethers (e.g., benzo-15-crown-5) to stabilize transition states in polar aprotic solvents (e.g., DMF) .
- Process Analytics : Implement real-time <sup>19</sup>F NMR to monitor enantiomeric excess (ee) during reactions .
Methodological Guidelines
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:4) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
- Stability : Store at −20°C under argon; avoid prolonged exposure to light (degradation <5% over 6 months) .
- Toxicity : Handle with nitrile gloves (LD50 >500 mg/kg in rodents); dispose via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
